Distalgesic - 39400-85-6

Distalgesic

Catalog Number: EVT-1542930
CAS Number: 39400-85-6
Molecular Formula: C30H39ClN2O4
Molecular Weight: 527.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Distalgesic is classified as a combination analgesic. The individual components, paracetamol and dextropropoxyphene, belong to different classes of medications: paracetamol is classified as a non-opioid analgesic, whereas dextropropoxyphene falls under the category of opioid analgesics. The combination aims to enhance pain relief while potentially reducing the dosage required of each component, thereby minimizing side effects associated with higher doses of opioids.

Synthesis Analysis

Methods and Technical Details

The synthesis of Distalgesic involves combining paracetamol with dextropropoxyphene in a controlled laboratory setting. The process typically begins with the preparation of the individual compounds:

  1. Synthesis of Paracetamol:
    • Paracetamol can be synthesized through the acetylation of p-aminophenol with acetic anhydride or acetyl chloride.
  2. Synthesis of Dextropropoxyphene:
    • Dextropropoxyphene is synthesized from the reaction of propionic acid with 1,2-diphenylethanolamine, followed by several steps involving reduction and purification processes.
  3. Combination:
    • The final step involves mixing the two compounds in specific ratios to achieve the desired therapeutic effect, ensuring that both components are stable and compatible.
Molecular Structure Analysis

Structure and Data

The molecular formula for Distalgesic can be represented as a combination of its components:

  • Paracetamol: C₈H₉NO₂
  • Dextropropoxyphene: C₂₂H₂₉NO₂

The structural representation involves:

  • Paracetamol having a hydroxyl group (-OH) and an amide group (-NHCOCH₃).
  • Dextropropoxyphene featuring a propoxy group attached to a nitrogen atom within a phenyl structure.

Molecular Weight

  • Paracetamol: 151.16 g/mol
  • Dextropropoxyphene: 339.48 g/mol
Chemical Reactions Analysis

Reactions and Technical Details

When administered, Distalgesic undergoes several biochemical reactions:

  1. Metabolism:
    • Paracetamol is primarily metabolized in the liver through conjugation pathways (glucuronidation and sulfation) and minor pathways involving cytochrome P450 enzymes.
    • Dextropropoxyphene also undergoes hepatic metabolism, primarily through N-demethylation to form nordextropropoxyphene, which possesses similar analgesic properties.
  2. Excretion:
    • The metabolites are predominantly excreted via urine, with paracetamol being eliminated as glucuronide or sulfate conjugates, while dextropropoxyphene metabolites may also appear in urine.
Mechanism of Action

Process and Data

The mechanism of action for Distalgesic combines the effects of its two components:

  1. Paracetamol:
    • Acts centrally in the brain by inhibiting cyclooxygenase enzymes, leading to decreased synthesis of prostaglandins, which are mediators of pain and inflammation.
  2. Dextropropoxyphene:
    • Binds to mu-opioid receptors in the central nervous system, altering the perception of pain and producing an analgesic effect.

The synergistic effect allows for enhanced pain relief compared to either component alone, making it effective for various types of pain management.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as tablets or capsules.
  • Solubility: Paracetamol is soluble in water; dextropropoxyphene has limited solubility.
  • Melting Point: Paracetamol melts at approximately 169–170 °C; dextropropoxyphene has a melting range around 200 °C.

Chemical Properties

  • pH Stability: The stability of Distalgesic can be sensitive to pH levels; optimal conditions are usually maintained around neutral pH.
  • Chemical Stability: Both components are stable under normal storage conditions but should be protected from moisture and light.
Applications

Scientific Uses

Distalgesic is primarily used in clinical settings for:

  • Pain Management: Effective for treating mild to moderate pain conditions such as headaches, dental pain, or post-operative discomfort.
  • Research Purposes: Studied for its pharmacokinetics and efficacy compared to other analgesics in various clinical trials.

Due to safety concerns regarding dextropropoxyphene's potential for abuse and adverse effects, its use has been limited in some regions, prompting ongoing research into safer alternatives or formulations that mitigate risks while maintaining efficacy.

Historical Context and Regulatory Evolution of Distalgesic

Development and Initial Clinical Adoption of Dextropropoxyphene-Paracetamol Formulations

Dextropropoxyphene was first synthesized in the 1950s as a synthetic opioid analgesic intended to provide moderate pain relief with lower addiction potential than codeine. The fixed-dose combination with paracetamol (325mg paracetamol + 32.5mg dextropropoxyphene hydrochloride) was subsequently marketed under various brand names including Distalgesic (UK/Ireland) and Co-proxamol (US). This formulation gained rapid clinical acceptance during the 1970s-1980s due to its perceived safety profile and effectiveness for moderate pain conditions like osteoarthritis, musculoskeletal pain, and post-operative discomfort. By the mid-1990s, it had become one of the most prescribed analgesics globally, with England alone recording 10 million annual prescriptions in 1996, accounting for approximately 20% of all analgesic prescriptions at the time [5]. The combination was pharmacologically rationalized through complementary mechanisms: paracetamol's central COX inhibition and dextropropoxyphene's weak opioid receptor agonism, which together demonstrated additive analgesic effects in clinical studies [5].

Table 1: Global Brand Names and Prescription Volumes (Peak Adoption Period)

Brand NameCountries MarketedApproximate Annual Prescriptions (Peak Year)Therapeutic Positioning
DistalgesicUK, Ireland10 million (1996, UK)Moderate pain management
Co-proxamolUnited States4 million (1990s)Mild-moderate pain
DoloxeneAustralia, Europe2 million (1990s)Chronic pain syndromes

Global Regulatory Responses: Withdrawal Timelines

Regulatory agencies implemented geographically divergent risk mitigation strategies culminating in market withdrawals:

  • United Kingdom (2005-2007): Initiated a phased withdrawal starting January 2005, with full revocation of marketing authorizations by 2008. This followed a 2004 MHRA assessment concluding that benefits no longer outweighed "unacceptable suicide risks" given safer alternatives [7].
  • Ireland (January 2006): Immediate market withdrawal resulting in an 84% reduction in Distalgesic-related intentional overdoses within two years. Sales plummeted from 40 million tablets in 2005 to 500,000 in 2006 [3].
  • Scandinavia: Sweden implemented prescribing restrictions in 2004 after reporting an agranulocytosis incidence of 1:1,439 patients, significantly higher than the International Agranulocytosis Study (1:1,000,000) [2].
  • United States (2010): FDA mandated a phased withdrawal citing QT prolongation risks and overdose mortality, concluding that the drug posed "unacceptable health risks" even at therapeutic doses [6].
  • Australia (2012): TGA removed dextropropoxyphene combinations following a safety review confirming cardiac toxicity risks.

Table 3: International Regulatory Withdrawal Timeline

Country/RegionRegulatory Action YearKey Regulatory DriverPost-Withdrawal Outcome
United Kingdom2005-2007 (phased)Suicide risk in overdose400 fewer deaths/year from coproxamol overdose
Ireland2006 (immediate)Intentional overdose burden48% reduction in Distalgesic suicides
Sweden2004 (restrictions)Hematologic toxicity concernsReduced agranulocytosis reports
United States2010 (withdrawal)Cardiotoxicity at therapeutic dosesElimination of dextropropoxyphene-related deaths
European Union2009 (EU-wide)Favorable benefit-risk only in exceptional casesClass-wide suspension

Comparative Analysis of International Risk-Benefit Assessments

International regulatory bodies diverged in their interpretations of therapeutic value versus safety:

  • Efficacy Considerations: Cochrane analyses demonstrated that dextropropoxyphene 65mg + paracetamol 650mg had a Number Needed to Treat (NNT) of 4.4 for ≥50% pain relief over 4-6 hours, comparable to tramadol 100mg (NNT=4.6) but inferior to ibuprofen 400mg (NNT=2.4) [5]. However, long-term efficacy data for chronic pain was notably lacking.
  • Safety Trade-offs: UK regulators emphasized that 300-400 annual deaths outweighed modest analgesic benefits, particularly since 83.7% of fatalities occurred before hospital admission, limiting clinical intervention opportunities [7]. Ireland's post-withdrawal analysis revealed only a 44% increase in overdoses involving other compound analgesics, far outweighed by the reduction in Distalgesic-related deaths [3].
  • Therapeutic Alternatives Debate: Opponents of withdrawal cited concerns about inadequate pain control in elderly patients unresponsive to NSAIDs. However, surveillance after withdrawal showed no significant increase in hospitalizations for uncontrolled pain, supporting regulators' assertions that NSAID/paracetamol combinations provided comparable analgesia with superior safety profiles [3] [7].
  • Societal Risk Considerations: The UK's Committee on Safety of Medicines noted Distalgesic's disproportionate role in impulsive self-poisoning due to household availability, concluding that "no practical restrictions could mitigate this risk sufficiently" [7].

Table 4: Risk-Benefit Metrics Influencing Regulatory Decisions

Assessment ParameterUK MHRA EvaluationFDA AssessmentIreland HPRA
Annual Deaths per Million Scripts25-4010.9-13.528.3
Therapeutic Efficacy (NNT)Inferior to NSAIDsMarginally effectiveComparable to weak opioids
Impulsive Overdose PotentialHigh (55% no prior intent)Moderate-HighHigh (alcohol involvement 58.5%)
Alternative Analgesic AvailabilityAbundantSufficientSufficient

Properties

CAS Number

39400-85-6

Product Name

Distalgesic

IUPAC Name

[(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;N-(4-hydroxyphenyl)acetamide;hydrochloride

Molecular Formula

C30H39ClN2O4

Molecular Weight

527.1 g/mol

InChI

InChI=1S/C22H29NO2.C8H9NO2.ClH/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;1-6(10)9-7-2-4-8(11)5-3-7;/h6-15,18H,5,16-17H2,1-4H3;2-5,11H,1H3,(H,9,10);1H/t18-,22+;;/m1../s1

InChI Key

OZKVMNTVUAGULY-VGHSCWAPSA-N

SMILES

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.CC(=O)NC1=CC=C(C=C1)O.Cl

Synonyms

acetaminophen - dextropropoxyphene
acetaminophen - propoxyphene
acetaminophen - propoxyphene hydrochloride
acetaminophen, dextropropoxyphene, drug combination
acetaminophen, propoxyphene hydrochloride drug combination
acetaminophen-propoxyphene hydrochloride
Co-proxamol
Coproxamol
Darvocet-N
Di-antalvic
Diantalvic
Distalgesic

Canonical SMILES

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.CC(=O)NC1=CC=C(C=C1)O.Cl

Isomeric SMILES

CCC(=O)O[C@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CN(C)C.CC(=O)NC1=CC=C(C=C1)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.